potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate
Overview
Description
Potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate is a chemical compound with a complex structure that includes a potassium ion, a dichlorophenoxy group, a hydroxypropyl group, and a methylsulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate typically involves multiple steps. One common method starts with the reaction of 2,5-dichlorophenol with epichlorohydrin to form 3-(2,5-dichlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with methylamine to produce N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylamine. Finally, the compound is treated with sulfamic acid and potassium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorophenoxy group can be reduced to form a phenol group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of N-[3-(2,5-dichlorophenoxy)-2-oxopropyl]-N-methylsulfamate.
Reduction: Formation of N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate with a phenol group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydroxypropyl and dichlorophenoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Dichlorprop: Another herbicide with a similar structure but different functional groups.
Triclosan: An antimicrobial agent with a dichlorophenoxy group.
Uniqueness
Potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
potassium;N-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylsulfamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO5S.K/c1-13(19(15,16)17)5-8(14)6-18-10-4-7(11)2-3-9(10)12;/h2-4,8,14H,5-6H2,1H3,(H,15,16,17);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEXZSXNPPRRFX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=C(C=CC(=C1)Cl)Cl)O)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2KNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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